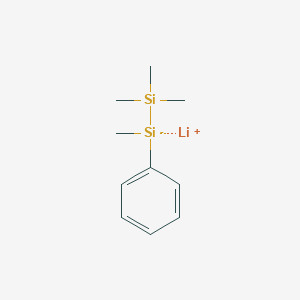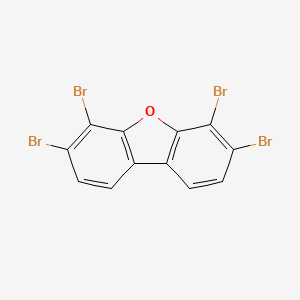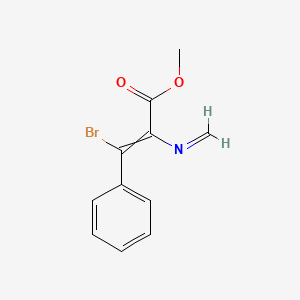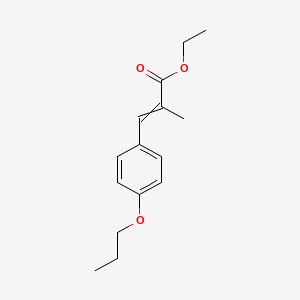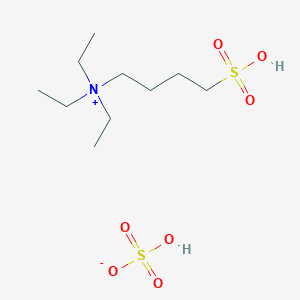
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate is a chemical compound known for its role as a Brønsted acidic ionic liquid. This compound has gained attention due to its effectiveness as a catalyst in various chemical reactions, particularly in the synthesis of heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate can be synthesized through a reaction involving triethylamine and 1,4-butane sultone. The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid. The process involves the nucleophilic attack of triethylamine on 1,4-butane sultone, leading to the formation of the sulfonate ester, which is then protonated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate primarily undergoes acid-catalyzed reactions due to its Brønsted acidic nature. It is commonly used in:
Condensation Reactions: Facilitates the formation of carbon-carbon bonds.
Substitution Reactions: Acts as a catalyst in nucleophilic substitution reactions.
Common Reagents and Conditions
The compound is often used in conjunction with aromatic aldehydes, urea, and acetoacetic esters in the Biginelli reaction. The reaction conditions typically involve mild heating and the presence of the ionic liquid as a catalyst .
Major Products Formed
The major products formed from reactions involving this compound include dihydropyrimidinones, which are valuable intermediates in the synthesis of various pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate exerts its effects is primarily through its function as a Brønsted acid. It donates protons to reactants, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-4-sulfobutan-1-aminium bis(trifluoromethylsulfonyl)amide: Another ionic liquid with similar catalytic properties.
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate: Used for the preparation of water-soluble cationic polypyrrole.
Uniqueness
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate stands out due to its high efficiency as a Brønsted acidic ionic liquid and its ability to catalyze a wide range of reactions under mild conditions. Its unique structure allows for effective proton donation and stabilization of reaction intermediates, making it a valuable tool in both academic and industrial research .
Eigenschaften
CAS-Nummer |
827320-63-8 |
|---|---|
Molekularformel |
C10H25NO7S2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
hydrogen sulfate;triethyl(4-sulfobutyl)azanium |
InChI |
InChI=1S/C10H23NO3S.H2O4S/c1-4-11(5-2,6-3)9-7-8-10-15(12,13)14;1-5(2,3)4/h4-10H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
HRPHYHKXMQISJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



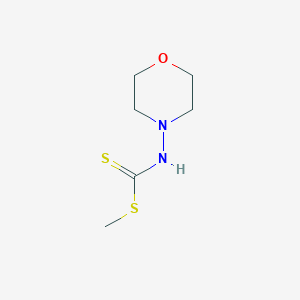
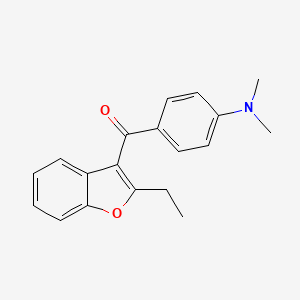
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
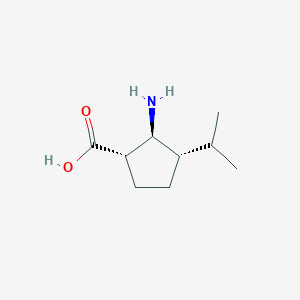
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)

![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
